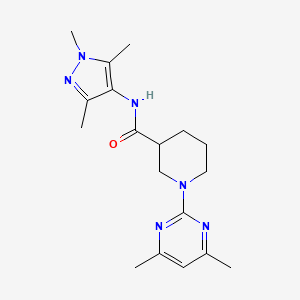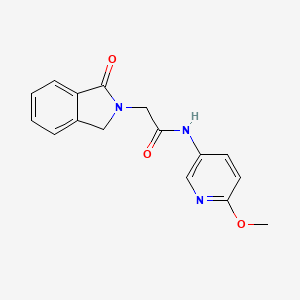![molecular formula C16H21N5O3 B10993900 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B10993900.png)
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a synthetic organic compound that features a tetrazole ring, a phenoxy group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to the bioactivity of the tetrazole ring.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid derivatives .
- **N-[3,5-Bis(trifluoromethyl)phenyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide .
Uniqueness
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is unique due to the combination of the tetrazole ring, phenoxy group, and tetrahydropyran moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C16H21N5O3 |
|---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
2-[4-(2-methyltetrazol-5-yl)phenoxy]-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C16H21N5O3/c1-21-19-16(18-20-21)13-2-4-14(5-3-13)24-11-15(22)17-10-12-6-8-23-9-7-12/h2-5,12H,6-11H2,1H3,(H,17,22) |
InChI Key |
OXSSOJWAYYCZQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10993829.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B10993834.png)
![N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B10993838.png)


![N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10993851.png)
![methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate](/img/structure/B10993852.png)
![1-acetyl-5'-methyl-10'-propyl-8'H-spiro[piperidine-4,2'-pyrano[2,3-f]chromene]-4',8'(3'H)-dione](/img/structure/B10993856.png)
![methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate](/img/structure/B10993858.png)
![3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10993866.png)


![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B10993879.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10993893.png)
